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Compound of Interest

(2-Chloropyridin-4-
Compound Name:
yl)methanamine

Cat. No.: B121028

Technical Guide: (2-Chloropyridin-4-
yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Chloropyridin-4-
yl)methanamine, a significant molecule in biochemical research and drug discovery. This
document details its chemical identity, biological activity, and its role as a selective inhibitor,
supported by experimental data and protocols.

Chemical Identity

(2-Chloropyridin-4-yl)methanamine is a pyridinemethanamine derivative. It is most
commonly referenced in its free base and hydrochloride salt forms.
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Identifier Value

IUPAC Name (2-chloropyridin-4-yl)methanamine
CAS Number 144900-57-2 (free base)

CAS Number (HCI salt) 916210-98-5[1]

Molecular Formula CeH7CIN2

Molecular Weight 142.58 g/mol (free base)
Molecular Weight (HCI salt) 179.05 g/mol [1][2]

A variety of synonyms are used in literature and commercial listings for this compound.
Synonyms:[3]

e (2-chloropyridin-4-yl)methylamine

e 4-AMINOMETHYL-2-CHLOROPYRIDINE

e (2-Chloro-4-pyridyl)methanamine

e 4-(Aminomethyl)-2-chloropyridine

e 1-(2-Chloro-4-pyridyl)methanamine

e 2-chloro-4-aminomethylpyridine

e C-(2-CHLORO-PYRIDIN-4-YL)-METHYLAMINE

Biological Activity and Applications

(2-Chloropyridin-4-yl)methanamine hydrochloride is primarily recognized as a potent and
selective inhibitor of Lysyl Oxidase-Like 2 (LOXL2).[1][2][4][5] LOXLZ2 is an enzyme involved in
the cross-linking of collagen and elastin in the extracellular matrix (ECM).[6] Its overexpression
has been linked to carcinogenesis, making it a target for therapeutic intervention.[6][7]
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The primary application of this compound in research is to probe the function of LOXL2 in
various disease models, particularly in cancer. Studies have demonstrated its ability to restrain
the malignant transformation of cancer cells by reversing the LOXL2-induced epithelial-
mesenchymal transition (EMT), a critical process in cancer progression and metastasis.[6][7][8]

Quantitative Data: Inhibitory Activity

The inhibitory potency of (2-Chloropyridin-4-yl)methanamine hydrochloride has been
quantified against its primary target, LOXL2, as well as in cellular assays. Its selectivity has
also been assessed against related enzymes.

Target/Assay ICso0 Value Notes

LOXL2 (in vitro) 126 nM[1][2][4][5] Selective inhibitor.

Demonstrates the effect of
LOXL2 (human whole blood) 1.45 uM[4] o
protein binding.

Shows 31-fold selectivity for

LOX + BSA 5.91 pM[4]
LOXL2 over LOX.[4]
Median inhibitory
SIHA cervical cancer cells 465.25 pmol/L[8] concentration in a cellular
context.
Median inhibitory
HELA cervical cancer cells 246.909 pmol/L[8] concentration in a cellular
context.
Inactive at this concentration,
MAO-A, MAO-B, SSAO > 30 uM[4]

indicating high selectivity.

Inactive at this concentration,
indicating low potential for
CYP-mediated drug
interactions.

CYP3A4, CYP2C9, CYP2D6 > 30 uM[4]

Signaling Pathway and Mechanism of Action
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(2-Chloropyridin-4-yl)methanamine exerts its biological effects by inhibiting LOXL2. This
enzyme plays a crucial role in the remodeling of the extracellular matrix (ECM), which in turn
can promote epithelial-mesenchymal transition (EMT). EMT is a cellular program that is critical
for tumor invasion and metastasis. By inhibiting LOXL2, the compound can reverse EMT,
thereby reducing the invasive capabilities of cancer cells.
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Caption: Inhibition of LOXL2 by (2-Chloropyridin-4-yl)methanamine blocks ECM remodeling
and subsequent EMT.
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Experimental Protocols

The following are summaries of experimental methodologies where (2-Chloropyridin-4-
yl)methanamine has been utilized. These protocols are derived from published studies and
provide a framework for experimental design.

Cell Viability and Proliferation Assay (CCK-8)

This protocol is used to determine the median inhibitory concentration (ICso) of the compound
on cancer cell lines.

Methodology:
e Cell Seeding: Plate 1,000 cells (e.g., SIHA or HELA) per well in a 96-well plate.

e Drug Treatment: After cell adherence, add varying concentrations of (2-Chloropyridin-4-
yl)methanamine hydrochloride to the wells.

 Incubation: Measure cell viability at multiple time points (e.g., 0, 24, 48, 72, and 96 hours).

o Measurement: Use the Cell Counting Kit-8 (CCK-8) and measure absorbance at 450 nm to
quantify cell viability.[6]

Data Analysis: Calculate the ICso value based on the dose-response curve.

In Vivo Tumor Growth Study (Xenograft Model)

This protocol assesses the in vivo efficacy of the compound in a mouse model.
Methodology:

e Cell Implantation: Inject 2x107 cancer cells (e.g., SIHA or HELA) subcutaneously into the left
armpit of nude mice.[8]

o Drug Administration: Prepare the inhibitor according to the manufacturer's instructions.
Administer intraperitoneally at a dose of 10 mg/kg every two days for three weeks.[8]

e Tumor Monitoring: Monitor tumor growth and the general health of the mice.
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o Endpoint: After 21 days, euthanize the mice and excise the tumors for further analysis (e.qg.,
weight, histological analysis).[8]

3D Organotypic Co-culture Model

This advanced in vitro model mimics the in vivo tumor microenvironment to study cancer cell

invasion.
Methodology:

» Matrigel Layer: Add 50 pl of Matrigel to the upper chamber of a transwell insert and allow it to
solidify overnight at 37°C.[6]

o Cell-Matrix Mixture: Prepare a mixture containing Matrigel, fetal bovine serum, rat tail
collagen, DMEM, and 3T3 fibroblast cell suspension. Add this to the upper chamber and
incubate for 48 hours.[6]

o Cancer Cell Seeding: Add 3x104 cancer cells (e.g., SIHA or HELA) in serum-free DMEM to
the upper chamber.

e Inhibitor Treatment: Add complete DMEM containing the LOXL2 inhibitor to the lower
chamber.[6]

o Analysis: After a suitable incubation period, analyze the invasion of cancer cells through the
matrix.
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Caption: A typical experimental workflow for evaluating the anti-cancer effects of (2-
Chloropyridin-4-yl)methanamine.

Synthesis Outline
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While detailed synthesis protocols are proprietary or found within patent literature, the
synthesis of related precursors such as 2-chloro-4-aminopyridine often involves a multi-step
process. A general approach may involve the nitration of a 2-chloropyridine derivative followed
by reduction of the nitro group to an amine.[9][10] The final methanamine moiety can be
introduced through various synthetic routes. Researchers should consult specialized synthetic
chemistry literature for detailed and validated protocols.

Safety Information

Signal Word: Danger

Hazard Statements: H314 (Causes severe skin burns and eye damage), H302+H312+H332
(Harmful if swallowed, in contact with skin or if inhaled).

Precautionary Statements: P260, P264, P280, P301+P330+P331, P303+P361+P353,
P304+P340, P305+P351+P338, P310, P321, P363, P405, P501.

Users must consult the material safety data sheet (MSDS) from their supplier for complete and
up-to-date safety and handling information. This compound is for research use only and not for
human use.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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